3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-12-18(22-10-6-3-7-11-22)23-19(21-14)16(13-20-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSXJBKVYUIIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzene and appropriate catalysts.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. The compound has shown promising results in inhibiting M.tb growth, making it a candidate for tuberculosis treatment. A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidine and assessed their structure-activity relationships (SAR). The results indicated that compounds with specific substitutions at the 3 and 5 positions exhibited significant antimycobacterial activity, with some analogues demonstrating potent in vitro inhibition of M.tb growth and favorable pharmacokinetic profiles .
Anti-Inflammatory Properties
The unique structural features of 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine suggest potential anti-inflammatory effects. The methoxyphenyl group may enhance its ability to modulate inflammatory pathways. Similar compounds within the pyrazolo[1,5-a]pyrimidine class have been reported to exhibit anti-inflammatory properties, indicating that this compound could be explored further for therapeutic applications in inflammatory diseases .
Respiratory Syncytial Virus Inhibition
Research has identified pyrazolo[1,5-a]pyrimidines containing piperidine rings as potential inhibitors of the respiratory syncytial virus (RSV). The piperidine moiety is crucial for establishing the necessary dihedral angle between the scaffold and amide bond for effective antiviral activity. Compounds derived from this class have been developed as fusion protein inhibitors targeting RSV, showcasing their relevance in antiviral drug development .
Anticancer Activity
Similar compounds have demonstrated anticancer properties through various mechanisms. For instance, modifications on the pyrazolo[1,5-a]pyrimidine scaffold have been associated with inhibition of cancer cell proliferation and induction of apoptosis in several cancer types. The specific substituents on this compound may enhance its selectivity and potency against cancer cells .
Data Summary Table
Case Study 1: Tuberculosis Treatment
In a recent study focusing on novel pyrazolo[1,5-a]pyrimidines, researchers synthesized multiple derivatives to evaluate their effectiveness against M.tb. The most promising compounds exhibited low toxicity and high efficacy in inhibiting bacterial growth in vitro and showed potential in vivo activity in animal models .
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory potential of related pyrazolo[1,5-a]pyrimidines. Results indicated that certain derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting that similar modifications could enhance the therapeutic profile of this compound for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues.
Structural and Functional Group Analysis
Table 1: Substituent Positions and Key Features
Research Findings and Pharmacological Potential
- Anti-Arthritic Activity : A 5-(2-methoxyphenyl) analogue () demonstrated 20.66–26.42% inhibition in protein denaturation and protease assays, suggesting the 2-methoxyphenyl moiety’s role in anti-inflammatory effects .
- Antitumor Potential: Pyrazolo[1,5-a]pyrimidines with morpholinyl or piperazinyl groups () show kinase inhibitory activity, positioning the target compound as a candidate for cancer drug development .
- Metabolic Stability : Trifluoromethyl-substituted derivatives () exhibit improved metabolic resistance due to fluorine’s electronegativity, a feature absent in the target compound but relevant for optimization .
Biological Activity
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating neurological disorders.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance. The presence of the methoxyphenyl and piperidine groups contributes to its bioactivity by enhancing solubility and modulating interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation across various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
| Compound 16 | MCF-7 | 0.09 |
| Compound 16 | A549 | 0.03 |
These compounds have demonstrated potency exceeding that of standard chemotherapeutics like erlotinib, indicating their potential as novel anticancer agents .
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some compounds have been shown to inhibit CDK9-mediated transcription, leading to decreased levels of anti-apoptotic proteins such as Mcl-1 .
Antimicrobial Activity
In addition to their anticancer properties, these compounds also exhibit antimicrobial activity. A study highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains, suggesting a broad-spectrum potential:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | >256 µg/mL |
| S. aureus | >256 µg/mL |
| K. pneumoniae | >256 µg/mL |
While some derivatives showed limited activity at higher concentrations, the structural modifications in pyrazolo[1,5-a]pyrimidines can enhance their efficacy against specific pathogens .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also possess neuroprotective properties. Compounds have been screened for their potential to mitigate neurodegenerative processes associated with diseases like Alzheimer's. Specific derivatives have shown promise in reducing oxidative stress markers and improving neuronal survival in vitro .
Case Studies
- Anticancer Screening : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated against several cancer cell lines. The study revealed that modifications to the piperidine group significantly influenced cytotoxicity profiles.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of synthesized derivatives against common bacterial strains. Results indicated that specific substitutions on the pyrazolo ring enhanced antibacterial efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones under reflux conditions (e.g., ethanol or dioxane, 80–100°C) to form the pyrazolo[1,5-a]pyrimidine core .
Substituent Introduction : The 7-position piperidinyl group is introduced via nucleophilic substitution using piperidine in polar aprotic solvents (e.g., DMF or pyridine) under reflux .
Purification : Crystallization from ethanol or dichloromethane/cyclohexane mixtures yields pure product, with typical yields ranging from 60–70% .
Q. Key Variables :
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), methyl (δ 2.1–2.3 ppm), and piperidinyl protons (δ 1.5–3.0 ppm) confirm substituents .
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate the core structure .
Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical molecular weights (e.g., C₁₉H₂₁N₅O: m/z 336.18) .
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are verified (e.g., C: ~65%, H: ~6%, N: ~20%) .
Table 1 : Representative Characterization Data for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR Key Peaks (δ, ppm) |
|---|---|---|---|
| 7-Amino-3-(2'-chlorophenylazo) | 62 | 266–268 | 3.8 (OCH₃), 6.9–7.5 (Ar-H) |
| 7-Chloro-5-methyl derivative | 66 | 233–235 | 2.3 (CH₃), 3.1–3.5 (piperidine) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Solvent Screening : High-polarity solvents (e.g., pyridine) enhance nucleophilic substitution at the 7-position but may require longer reflux times (6–8 hours) .
Catalysis : Adding triethylamine (1 eq) as a base accelerates substitution reactions by deprotonating intermediates .
Temperature Control : Reflux at 110–120°C in dioxane improves cyclization efficiency for the pyrazolo-pyrimidine core .
Purification : Gradient column chromatography (hexane/EtOAc 8:2 to 6:4) resolves byproducts like unreacted piperidine or dimerized intermediates .
Example : Replacing ethanol with DMF in the substitution step increased yield from 62% to 75% in a related piperazinyl derivative .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Insights :
2-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
Piperidinyl Group : Nitrogen-rich substituents improve binding to enzymes (e.g., kinases) via H-bonding and cation-π interactions .
Methyl Group at 5-Position : Reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life .
Table 2 : Biological Activity of Analogous Compounds
| Compound Modification | Target Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7-(4-Phenylpiperazinyl) | Anticancer (KDR kinase) | 12.5 | |
| 3-Trifluoromethyl | COX-2 Inhibition | 8.3 | |
| 5-Methyl-7-piperidinyl | Antitrypanosomal | 0.9 |
Q. Contradiction Analysis :
Q. What strategies resolve contradictions in biological data across studies?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
Metabolic Stability Testing :
- Liver microsome assays identify metabolites causing false positives/negatives .
Computational Modeling :
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain potency differences. For example, a 0.5 Å shift in piperidinyl positioning reduced kinase inhibition by 40% .
Case Study : Discrepancies in reported COX-2 inhibition (IC₅₀: 8.3 nM vs. 1.2 µM) were traced to assay temperature (25°C vs. 37°C), highlighting the need for controlled experimental parameters .
Q. How is in vivo efficacy evaluated for this compound?
Methodological Answer:
Pharmacokinetics :
- Administration : Oral dosing (10–50 mg/kg) in rodent models, with plasma levels monitored via LC-MS/MS .
- Half-Life : Methyl and piperidinyl groups extend t₁/₂ to 4–6 hours in mice .
Toxicity Screening :
- Acute toxicity (LD₅₀) is assessed over 14 days, with histopathology of liver/kidney tissues .
Efficacy Models :
- Xenograft tumors (e.g., HCT-116 colorectal cancer) show 60–70% volume reduction at 25 mg/kg/day .
Key Challenge : The methoxyphenyl group increases brain penetration but may cause off-target GABAergic effects, necessitating receptor profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
